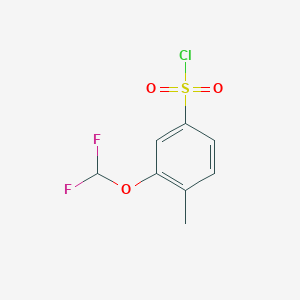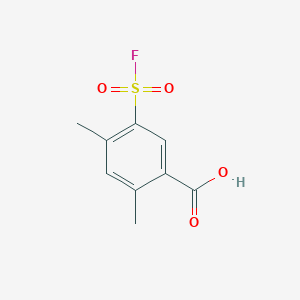
5-(Fluorosulfonyl)-2,4-dimethylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Fluorosulfonyl)-2,4-dimethylbenzoic acid is an organic compound that features a fluorosulfonyl group attached to a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the direct fluorosulfonylation of the corresponding benzoic acid derivative using fluorosulfonylating reagents such as sulfuryl fluoride (SO2F2) or N-fluorobenzenesulfonimide (NFSI) under specific reaction conditions . The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of 5-(Fluorosulfonyl)-2,4-dimethylbenzoic acid may involve large-scale fluorosulfonylation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to efficient and scalable production of the compound. The use of advanced purification techniques such as crystallization and chromatography ensures the removal of impurities and the attainment of high-purity product .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Fluorosulfonyl)-2,4-dimethylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorosulfonyl group can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to yield sulfides.
Addition Reactions: The benzoic acid core can participate in addition reactions with electrophiles or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include sulfuryl fluoride, N-fluorobenzenesulfonimide, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, the use of catalysts, and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions can produce sulfonic acids .
Applications De Recherche Scientifique
5-(Fluorosulfonyl)-2,4-dimethylbenzoic acid has a wide range of applications in scientific research:
Organic Synthesis: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its potential biological activity.
Materials Science: It is utilized in the creation of advanced materials with specific properties .
Mécanisme D'action
The mechanism of action of 5-(Fluorosulfonyl)-2,4-dimethylbenzoic acid involves its interaction with specific molecular targets. The fluorosulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. This interaction can influence various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfonyl Fluorides: Compounds such as sulfonyl fluorides share similar reactivity and applications.
Fluorinated Benzoic Acids: Other fluorinated benzoic acids exhibit comparable chemical properties and uses
Uniqueness
5-(Fluorosulfonyl)-2,4-dimethylbenzoic acid is unique due to the presence of both fluorosulfonyl and dimethyl groups, which confer distinct reactivity and stability. This combination makes it particularly valuable in specific synthetic and research applications .
Propriétés
Numéro CAS |
33866-07-8 |
|---|---|
Formule moléculaire |
C9H9FO4S |
Poids moléculaire |
232.23 g/mol |
Nom IUPAC |
5-fluorosulfonyl-2,4-dimethylbenzoic acid |
InChI |
InChI=1S/C9H9FO4S/c1-5-3-6(2)8(15(10,13)14)4-7(5)9(11)12/h3-4H,1-2H3,(H,11,12) |
Clé InChI |
IOCQBSNJNVCVCU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1C(=O)O)S(=O)(=O)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


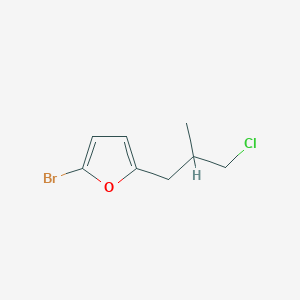
![4-{6-Azaspiro[3.4]octan-8-yl}phenol](/img/structure/B13234507.png)

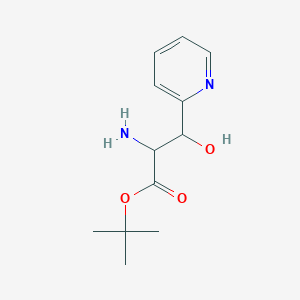


![1-Methyl-4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}-1H-pyrazole dihydrochloride](/img/structure/B13234541.png)
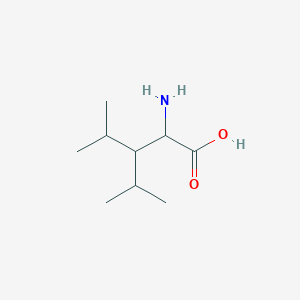
![6-Nitro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-one](/img/structure/B13234552.png)
![tert-Butyl N-[1-(oxiran-2-yl)ethyl]carbamate](/img/structure/B13234568.png)

![N-[3-(4-methylpiperazin-1-yl)propyl]cyclobutanamine](/img/structure/B13234577.png)

